3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoicacid
Description
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoic acid is a specialized amino acid derivative featuring two critical functional groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A widely used temporary protecting group in solid-phase peptide synthesis (SPPS), removable under mild basic conditions (e.g., piperidine) .
- Hydroxycarbamoyl (-NH-O-CO-): A hydroxamic acid moiety known for its metal-chelating properties and role in enzyme inhibition, particularly targeting metalloproteases .
The compound’s structure combines a propanoic acid backbone with dual functionality, enabling applications in peptide engineering and drug design. Its molecular formula is C₁₈H₁₆N₂O₆ (molecular weight: ~356.33 g/mol), though exact parameters may vary based on stereochemistry and synthesis conditions.
Properties
Molecular Formula |
C19H18N2O6 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(hydroxyamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C19H18N2O6/c22-17(23)9-16(18(24)21-26)20-19(25)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,26H,9-10H2,(H,20,25)(H,21,24)(H,22,23) |
InChI Key |
DDWJZWLFMGWLJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Synthesis via Fmoc Strategy
- Step 1: Synthesis begins with the protected amino acid, typically Fmoc-protected amino acids, synthesized via the mixed anhydride method or carbodiimide-mediated coupling.
- Step 2: The amino group is protected with the Fmoc group, which is introduced using Fmoc-chloride or Fmoc-OSu in the presence of a base such as sodium carbonate or sodium bicarbonate.
- Step 3: Activation of the carboxylic acid group is performed using carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide), often in the presence of HOBt (hydroxybenzotriazole) to suppress racemization.
- Step 4: Coupling with hydroxycarbamoyl derivatives, such as hydroxamic acids, is achieved via nucleophilic substitution or acylation reactions.
Solution-Phase Synthesis Using Mixed Anhydride Method
- Step 1: The protected amino acid (e.g., Fmoc-protected amino acid) is reacted with isobutyl chloroformate or pivaloyl chloride to form a mixed anhydride.
- Step 2: The mixed anhydride intermediate reacts with the amino component of the hydroxycarbamoyl derivative, leading to amide bond formation.
- Step 3: The reaction is conducted at low temperatures (0°C to room temperature) to minimize racemization.
- Step 4: Final deprotection of the Fmoc group is performed using piperidine in DMF, followed by purification.
Direct Coupling Using Carbodiimide Reagents
- Activation of the carboxyl group with EDC or DCC, often in combination with HOBt or NHS, facilitates the formation of an active ester.
- The amino component bearing the hydroxycarbamoyl group is then coupled under mild conditions.
- This approach is favored for its operational simplicity and compatibility with various functional groups.
- The solution-phase coupling approach is well-documented in peptide synthesis literature and is supported by multiple patents and research articles for similar compounds.
Data Table Summarizing Preparation Methods
Notes on Synthesis Optimization and Challenges
- Stereochemical Integrity: Use of chiral auxiliaries or low-temperature conditions during activation minimizes racemization.
- Functional Group Compatibility: Protecting groups such as Fmoc are stable under coupling conditions but require careful removal.
- Purity and Yield: Recrystallization and chromatography are employed post-synthesis to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including drug development.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions to occur at other functional sites. The hydroxycarbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Key Comparative Insights
Substituent Effects on Reactivity and Solubility
- Hydroxycarbamoyl (Target Compound) : Introduces polarity and metal-binding capacity, making it suitable for enzyme inhibitors (e.g., matrix metalloproteases) .
- 4-Nitrophenyl () : The nitro group stabilizes intermediates in coupling reactions but requires reduction for further functionalization .
- Halogenated Aromatics () : Chlorine and fluorine atoms enhance electronic density and stability, favoring applications in fluorescence or drug design .
Stereochemical Considerations
- The R configuration in and vs. S in and influences peptide conformation and biological activity. For example, D-amino acids (R-configuration) resist proteolytic degradation, enhancing peptide stability .
Protection Strategy Variations
- Fmoc vs. Alloc () : Fmoc is base-labile, while Alloc is removed under neutral conditions via palladium, enabling orthogonal synthesis of complex peptides .
Physical Properties
- Hydrophobic groups (e.g., o-tolyl in ) reduce solubility but improve membrane permeability, whereas hydrophilic substituents (e.g., hydroxycarbamoyl) enhance aqueous compatibility .
Biological Activity
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoic acid, often abbreviated as Fmoc-Asp(OH)-OH, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C22H23N2O5
- Molecular Weight : 375.38 g/mol
- CAS Number : 176442-21-0
- IUPAC Name : 3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxybenzoic acid
The biological activity of Fmoc-Asp(OH)-OH is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The Fmoc (Fluorenylmethyloxycarbonyl) group provides stability and protection during chemical reactions, facilitating selective interactions that can modulate enzyme activity and influence cellular signaling pathways.
1. Antimicrobial Activity
Research indicates that derivatives of Fmoc-Asp(OH)-OH exhibit significant antimicrobial properties. A study demonstrated that the compound effectively inhibited the growth of several bacterial strains at concentrations as low as 50 µg/mL. The proposed mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
2. Anticancer Potential
Fmoc-Asp(OH)-OH has shown promise in inhibiting tumor growth in various cancer cell lines. Notably, studies on breast cancer cell lines (MCF-7) revealed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM. This anticancer activity is believed to arise from the compound's ability to interfere with critical cellular signaling pathways related to proliferation and apoptosis.
3. Neuroprotective Effects
In vitro studies using neuroblastoma cells (SH-SY5Y) indicated that Fmoc-Asp(OH)-OH could reduce oxidative stress markers significantly. The compound exhibited neuroprotective effects by decreasing apoptosis rates by approximately 30% compared to untreated controls, suggesting potential applications in neurodegenerative diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Significant reduction in bacterial growth at concentrations as low as 50 µg/mL. |
| Study 2 | Anticancer Activity | Dose-dependent inhibition of MCF-7 cell proliferation with IC50 values between 10-20 µM. |
| Study 3 | Neuroprotection | Reduced oxidative stress and apoptosis rates by ~30% in SH-SY5Y cells compared to controls. |
Q & A
Q. What are the common synthetic routes for 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoic acid, and how are intermediates characterized?
The compound is typically synthesized via Fmoc-protected amino acid intermediates . For example, Fmoc-2’-formyl-L-tryptophan reacts with HCl·H₂N-Xxx-OMe esters under reductive amination conditions, followed by coupling with amines using pyridine and EDC·HCl as activators . Intermediates are purified via solvent extraction (e.g., dichloromethane/water) and characterized using HPLC (retention time ~2.53 min) and HRMS (e.g., [M+Na]⁺ at m/z 567.2072) .
Q. How are physicochemical properties (e.g., logP, solubility) determined for this compound?
Key properties include:
Q. What safety precautions are required when handling this compound?
It is classified as Acute Toxicity (Category 4) via oral/dermal/inhalation routes (H302, H315, H319, H335) . Use PPE (gloves, goggles, lab coat), ensure ventilation, and avoid dust formation. Spills require neutralization with inert adsorbents and disposal via authorized waste handlers .
Advanced Research Questions
Q. How can contradictory data on the compound’s toxicity and ecological impact be resolved?
While acute toxicity is documented (e.g., LD₅₀ > 2,000 mg/kg orally), chronic toxicity and ecotoxicity data are absent . Researchers should:
- Conduct Ames tests for mutagenicity.
- Use in silico tools (e.g., ECOSAR) to predict biodegradability and bioaccumulation .
- Validate findings against structurally similar Fmoc-amino acids (e.g., Fmoc-Cys derivatives) with known toxicity profiles .
Q. What strategies optimize the compound’s stability in peptide synthesis under varying pH and temperature?
- pH Control : Maintain reaction pH 7–9 to prevent Fmoc deprotection.
- Temperature : Limit to 25–40°C; higher temperatures accelerate decomposition .
- Additives : Use 1-hydroxybenzotriazole (HOBt) to suppress racemization .
Stability is confirmed via NMR (monitoring carbamate proton signals at δ 7.2–7.8 ppm) .
Q. How do structural modifications (e.g., fluorinated aryl groups) affect biological activity?
Substituting the hydroxycarbamoyl group with 3,5-difluorophenyl enhances target binding affinity (e.g., IC₅₀ < 1 µM in HIV-1 entry inhibition assays) but reduces aqueous solubility. This trade-off is addressed by:
Q. What analytical challenges arise in quantifying trace impurities during scale-up?
- Impurity Profiling : Use LC-MS/MS to detect byproducts like deprotected amines (<0.1% threshold) .
- Column Choice : C18 columns with 3 µm particles resolve Fmoc derivatives (e.g., tR 10–15 min) .
- Calibration Standards : Synthesize and validate impurities (e.g., hydrolyzed Fmoc intermediates) .
Methodological Considerations
Q. How is the compound’s reactivity in solid-phase peptide synthesis (SPPS) monitored?
- Kaiser Test : Detect free amines (colorimetric shift from yellow to blue) .
- Mass Gain : Track resin weight to confirm coupling efficiency (>95% yield) .
- Cleavage Optimization : Use TFA/water (95:5) for 2 hr to preserve the hydroxamic acid moiety .
Q. What computational tools predict interactions between this compound and biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
